molecular formula C14H16N4O B090957 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 1029-52-3

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No. B090957
CAS RN: 1029-52-3
M. Wt: 256.3 g/mol
InChI Key: LLTVQQOAWCNPMD-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one (abbreviated as 2A6BTHPP) is a heterocyclic aromatic compound that has been widely studied due to its potential applications in drug discovery and biochemistry. 2A6BTHPP has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been used in the synthesis of several important drugs, such as antifungal and antiviral agents. In addition, 2A6BTHPP has been used as a model compound to study the mechanism of action of various drugs.

Scientific Research Applications

Synthetic Routes and Characterization

The synthetic routes to derivatives of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one have been extensively explored due to their potential in various scientific research fields. For instance, a study by Chen and Liu (2019) outlined the synthesis and characterization of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives through a sequential aza-Wittig/base catalyzed cyclization process. These compounds were characterized by analytical and spectroscopic techniques, providing insights into their molecular geometry and conformation (Chen & Liu, 2019).

Antithrombotic and Antimicrobial Applications

Further research into these compounds has revealed their potential in medical applications. Furrer, Wágner, and Fehlhaber (1994) synthesized antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones with favorable cerebral and peripheral effects from similar structures. This study highlights the therapeutic potential of these compounds in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

Kuznetsov and Chapyshev (2007) developed 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, further expanding the chemical versatility and potential biological applications of this scaffold. These derivatives were synthesized via condensation and subsequent reductive amination, indicating their use in synthesizing diverse biologically active molecules (Kuznetsov & Chapyshev, 2007).

Catalysis and Chemical Interactions

Research by Dai et al. (2011) on the efficient synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a sequential aza-Wittig reaction/base catalyzed cyclization demonstrates the compound's role in facilitating complex chemical reactions, pointing to its utility in synthetic chemistry (Dai et al., 2011).

Antifolate and Antitumor Activity

Elslager et al. (1972) investigated the antimalarial, antibacterial, and antimetabolite effects of 2,4‐Diamino‐6‐(benzyl and pyridylmethyl)‐5,6,7,8‐tetrahydropyrido[4,3‐d] pyrimidines, showcasing the broad-spectrum biological activity of derivatives of the parent compound. This study not only underscores the antimicrobial potential of these compounds but also their use in understanding the biochemical pathways involved in folate metabolism and its inhibition (Elslager et al., 1972).

Safety and Hazards

The safety information for 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride indicates that it has hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTVQQOAWCNPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403107
Record name 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029-52-3
Record name 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the development of antifolate drugs?

A1: This compound serves as a crucial starting material in the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs, which exhibit antifolate activity. [] Researchers have explored modifications to this core structure, particularly at the 6-position, to develop compounds with enhanced potency and selectivity against target enzymes like dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. [] The benzyl group in this compound can be easily modified, allowing for the introduction of various substituents to explore structure-activity relationships.

Q2: Can you describe an improved method for synthesizing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as highlighted in the research?

A2: Yes, the research outlines an improved synthesis involving several steps:

  1. Debenzylation: Finally, catalytic hydrogenolysis is employed to remove the 6-benzyl group, yielding the desired 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. []

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